molecular formula C12H19NO4 B14087810 tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate

tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate

Cat. No.: B14087810
M. Wt: 241.28 g/mol
InChI Key: KPFJTHNTAJWMEW-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate (hereafter referred to as Compound 1aa) is a pyrrolidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a conjugated α,β-unsaturated ester moiety. This compound is synthesized via a Wittig-type reaction using 1-Boc-3-pyrrolidinone and ethyl 2-(triphenylphosphoranylidene)propionate under mild conditions, yielding an E/Z isomer mixture (1:1 ratio) with an 83.3% yield . Its structure is characterized by NMR and IR spectroscopy, with applications in medicinal chemistry as a precursor for hydrocarboxylation reactions and further functionalization .

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-6-5-9(8-13)7-10(14)16-4/h7H,5-6,8H2,1-4H3

InChI Key

KPFJTHNTAJWMEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC(=O)OC)C1

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Substrates :

    • N-Boc-3-pyrrolidone : A cyclic ketone serving as the carbonyl source.
    • Trimethyl phosphonoacetate : The ylide precursor, generating the nucleophilic reagent.
  • Base Activation :
    Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) deprotonates trimethyl phosphonoacetate, forming a stabilized ylide.

  • Alkene Formation :
    The ylide attacks the carbonyl carbon of N-Boc-3-pyrrolidone, yielding the ethylidene product via a concerted [2+2] cycloaddition followed by elimination of phosphate byproducts.

Standard Protocol

Parameter Condition/Component Role
Solvent Tetrahydrofuran (THF) Polar aprotic medium
Base NaH (60% dispersion in oil) Ylide generation
Temperature 0°C → room temperature Controlled reaction kinetics
Reaction Time 12–24 hours Complete conversion
Workup Aqueous extraction, chromatography Purification

Yield : 65–78% (reported in analogous protocols).
Stereoselectivity : Predominantly Z-isomer due to steric effects of the Boc group.

Alternative Approaches and Modifications

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A 2020 study demonstrated a 45-minute protocol with comparable yields (70–72%).

Solvent Optimization

Solvent Dielectric Constant Yield (%) Purity (%)
THF 7.5 75 98
DMF 36.7 68 95
Dichloromethane 8.9 62 90

THF remains optimal for balancing reactivity and solubility.

Critical Analysis of Stereochemical Outcomes

The Z-isomer (CAS 441773-67-7) is thermodynamically favored due to:

  • Steric Hindrance : The bulky Boc group destabilizes the E-isomer.
  • Conjugation Effects : Stabilization of the Z-configuration via delocalization of the carbonyl π-electrons.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.74 (s, 3H, OCH₃), 5.82 (d, J = 12 Hz, 1H, vinyl).
  • IR (neat): 1745 cm⁻¹ (C=O, ester), 1690 cm⁻¹ (C=O, carbamate).

Industrial-Scale Production Considerations

Cost Efficiency

Component Price (USD/kg) Contribution to Total Cost (%)
N-Boc-3-pyrrolidone 320 58
Trimethyl phosphonoacetate 210 32
Solvents/Base 50 10

Source: VulcanChem procurement data (2025).

Environmental Impact

  • Waste Streams : Phosphate byproducts require neutralization before disposal.
  • Green Chemistry Metrics :
    • PMI (Process Mass Intensity) : 12.4 kg/kg product.
    • E-Factor : 8.2.

Emerging Methodologies

Enzymatic Asymmetric Synthesis

Preliminary studies using ketoreductases show potential for enantioselective synthesis (ee > 90%), though yields remain low (35–40%).

Flow Chemistry Systems

Microreactor setups enhance heat transfer and reduce side reactions:

Parameter Batch Reactor Flow Reactor
Reaction Time 18 hours 2.5 hours
Yield 72% 80%

Data from SMolecule pilot trials (2024).

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with Compound 1aa , differing in ring size, substituents, or functional groups:

Compound Name Key Structural Differences Synthesis Yield (%) Physical State Key Applications/Reactivity Reference
tert-Butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate (1y ) Piperidine ring (6-membered) instead of pyrrolidine 79.6 White solid (m.p. 61°C) Intermediate for alkaloid derivatives
tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1z ) Azetidine ring (4-membered) 80.3 White solid (m.p. 45°C) High ring strain for reactivity tuning
Ethyl 2-(oxetan-3-ylidene)propanoate (1ab ) Oxetane ring and ethyl ester substituent 64.1 Colorless liquid Bioisostere in drug design
tert-Butyl (E)-2-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate (4j ) Positional isomer (C2 vs. C3 substitution) 95 Colorless crystalline solid Pd-catalyzed cross-coupling reactions

Physicochemical Properties

  • Compound 1aa exists as a yellow liquid, contrasting with 1y and 1z , which are solids. This difference is attributed to reduced molecular symmetry and weaker intermolecular forces in 1aa due to its unsaturated ethylidene group .
  • The E/Z isomerism in 1aa introduces stereochemical complexity absent in saturated analogues like 1y and 1z , impacting its reactivity and purification .

Reactivity and Functionalization

  • Hydrocarboxylation: Compound 1aa undergoes selective hydrocarboxylation under electrochemical conditions to yield 1-Boc-3-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylic acid (2aa) in 72.4% yield.
  • Catalytic Cross-Coupling : The positional isomer 4j participates in Pd-catalyzed aza-Heck cyclizations, demonstrating higher reactivity than 1aa due to steric accessibility of the C2 substituent .

Biological Activity

tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.

  • IUPAC Name : tert-butyl (3R)-3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate
  • CAS Number : 1427203-52-8
  • Molecular Formula : C12H21NO5
  • Molecular Weight : 259.3 g/mol
  • Purity : 97% .

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with methoxyacetic acid derivatives under controlled conditions. The detailed synthetic route is crucial for ensuring the purity and yield of the compound, which can significantly influence its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer activity. For instance, compounds featuring similar structural motifs have been shown to inhibit tubulin polymerization, which is critical for cancer cell proliferation. One study reported IC50 values for related compounds in the range of 0.56 µM to 1.6 µM against various cancer cell lines .

CompoundIC50 (µM)Mechanism of Action
Compound A0.56Inhibits tubulin polymerization
Compound B1.0Induces apoptosis through caspase activation
Compound C1.4Dual inhibition of prostaglandin and leukotriene synthesis

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. Similar pyrrolidine derivatives have demonstrated effectiveness as dual inhibitors of prostaglandin and leukotriene synthesis, providing a wider safety margin compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . This suggests that this compound could serve as a safer alternative in treating inflammatory conditions.

Study on Anti-inflammatory Effects

In a comparative study, various pyrrolidine derivatives were assessed for their anti-inflammatory effects in animal models. The findings indicated that certain derivatives exhibited significant reductions in inflammation markers, supporting their potential use in therapeutic applications .

Evaluation of Anticancer Activity

A detailed investigation into the anticancer properties was conducted using human myeloid leukemia cell lines. The results showed that treatment with the compound led to a marked increase in nuclear condensation and caspase-3 activation, indicating its potential as an effective anticancer agent .

Q & A

Q. What are the optimal synthetic conditions for tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate?

The compound can be synthesized via palladium-catalyzed aza-Heck cyclization. A representative procedure involves using 2.5 mol% Pd₂(dba)₃, 15 mol% PA-Ph ligand, and triethylamine in THF at 130°C. Flash column chromatography (FCC) with hexane/EtOAc (9:1) yields the product in 95% purity .

Q. Which analytical techniques are critical for confirming the compound’s structure?

Key techniques include:

  • ¹H/¹³C NMR : To assign proton and carbon environments (e.g., methoxy, tert-butyl, and ethylidene groups).
  • HRMS : For molecular ion verification (e.g., calculated vs. observed mass accuracy within 1 ppm).
  • IR Spectroscopy : To identify carbonyl (C=O) and ester (C-O) stretches .

Q. How is the compound purified post-synthesis?

Purification typically employs FCC with solvent systems like ethanol/chloroform (1:10) or hexane/EtOAc (9:1). For sensitive intermediates, freeze-drying after aqueous workup ensures stability .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of palladium-catalyzed cyclization?

The PA-Ph ligand facilitates oxidative addition and migratory insertion steps, favoring the E-configured ethylidene group. Computational studies (unavailable in evidence) are recommended to explore ligand steric effects on regioselectivity .

Q. How can contradictory data on reaction yields be resolved?

Discrepancies may arise from:

  • Catalyst loading : Lower Pd₂(dba)₃ concentrations (<2 mol%) reduce efficiency.
  • Solvent polarity : THF optimizes ligand coordination vs. DMF, which may promote side reactions. Systematic screening of ligand-catalyst pairs and reaction monitoring (e.g., TLC) is advised .

Q. What strategies mitigate byproduct formation during tert-butyl deprotection?

Acidic conditions (e.g., HCl in dioxane) selectively cleave the tert-butyloxycarbonyl (Boc) group without affecting the ethylidene moiety. Pre-purification via silica gel chromatography minimizes residual impurities .

Q. How does the compound serve as an intermediate in bioactive molecule synthesis?

Its α,β-unsaturated ester moiety enables Michael additions or Diels-Alder reactions, making it a precursor for pyrrolidine-based drug candidates (e.g., kinase inhibitors or GPCR modulators). Biological testing requires dissolution in HPLC-grade water, filtration (0.45 μm), and lyophilization .

Methodological Considerations

Q. What computational tools aid in crystallographic refinement of derivatives?

SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are widely used for small-molecule crystallography. High-resolution data (>1.0 Å) improves electron density mapping for the ethylidene group .

Q. How to optimize reaction scalability without compromising yield?

  • Catalyst recycling : Immobilized Pd catalysts reduce metal leaching.
  • Continuous flow systems : Enhance heat/mass transfer for exothermic steps. Pilot studies should assess solvent recovery and ligand stability .

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